Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- is a specialized chemical compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- typically involves the reaction of norbornane derivatives with specific reagents under controlled conditions. One common method includes the reaction of 5-norbornene-2-carboxylic acid derivatives with methylamine and carbonylating agents to introduce the ureidocarbonyl group . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norbornane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized norbornane compounds .
Scientific Research Applications
Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic properties, such as anticancer activity, is ongoing.
Mechanism of Action
The mechanism by which Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ureidocarbonyl group can form hydrogen bonds and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Norbornane-5-exo-carboxamide: Another norbornane derivative with a carboxamide group.
5-Norbornene-2-carboxylic acid: A related compound with a carboxylic acid group.
Norbornane-5-endo-methyl-5-exo-(carbamoyl): A similar compound with a carbamoyl group instead of ureidocarbonyl.
Uniqueness
Norbornane, 5-endo-methyl-5-exo-(ureidocarbonyl)- is unique due to the presence of the ureidocarbonyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where other norbornane derivatives may not be suitable .
Properties
CAS No. |
69365-75-9 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-carbamoyl-2-methylbicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C10H16N2O2/c1-10(8(13)12-9(11)14)5-6-2-3-7(10)4-6/h6-7H,2-5H2,1H3,(H3,11,12,13,14) |
InChI Key |
LXGJWVRJWGJEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1C2)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.